molecular formula C12H15N3S B11787179 4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine

4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine

Cat. No.: B11787179
M. Wt: 233.33 g/mol
InChI Key: NDAMJILOWQRWJZ-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine is a complex organic compound with a unique structure that includes both an aromatic amine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-methylphenylamine with thiazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and improve yield. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or sulfoxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Amino-4-methylphenyl)benzamide: Shares a similar aromatic amine structure but lacks the thiazole ring.

    N,N-Dimethylthiazol-2-amine: Contains the thiazole ring but lacks the aromatic amine group.

Uniqueness

4-(3-Amino-4-methylphenyl)-N,N-dimethylthiazol-2-amine is unique due to its combination of an aromatic amine and a thiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

4-(3-amino-4-methylphenyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H15N3S/c1-8-4-5-9(6-10(8)13)11-7-16-12(14-11)15(2)3/h4-7H,13H2,1-3H3

InChI Key

NDAMJILOWQRWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N(C)C)N

Origin of Product

United States

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